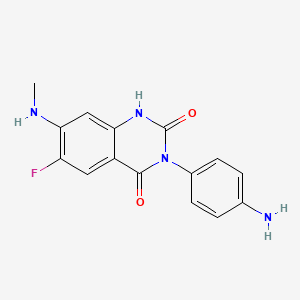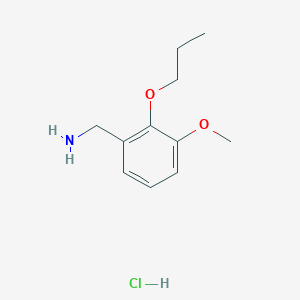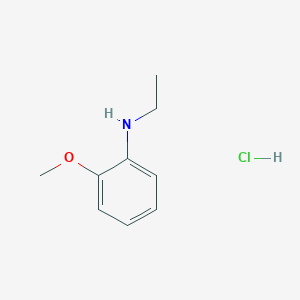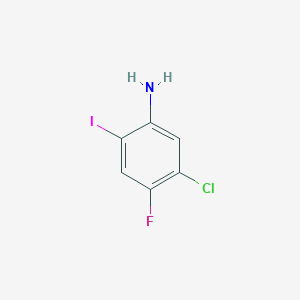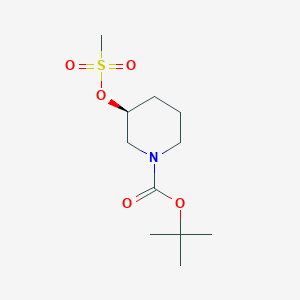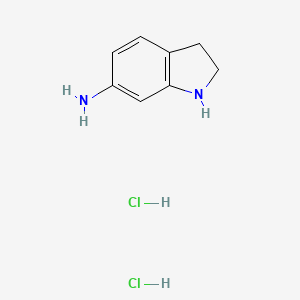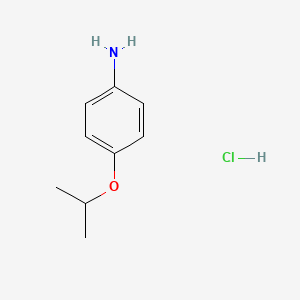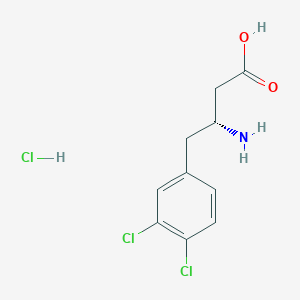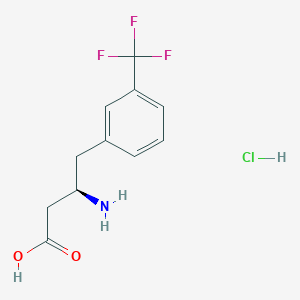
3-Pyrrolylboronic acid
Vue d'ensemble
Description
3-Pyrrolylboronic acid is a boronic acid derivative characterized by the presence of a pyrrole ring structure. Its molecular formula is C4H6BNO2, and it is known for its ability to form reversible covalent complexes with diols and polyols . This property makes it a valuable compound in various chemical and biological applications.
Applications De Recherche Scientifique
3-Pyrrolylboronic acid has a wide range of applications in scientific research:
Safety and Hazards
Safety data sheets suggest that exposure to 3-Pyrrolylboronic acid should be minimized. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .
Orientations Futures
While specific future directions for 3-Pyrrolylboronic acid are not mentioned in the literature, boronic acids in general are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mécanisme D'action
Target of Action
The primary target of 3-Pyrrolylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a part of the broader biochemical pathways involved in carbon–carbon bond formation . The reaction contributes to the synthesis of complex organic compounds by joining chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction, where this compound is used as an organoboron reagent .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant of various functional groups , which can influence the efficacy and stability of this compound.
Analyse Biochimique
Biochemical Properties
3-Pyrrolylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reversible coordination with diols and other hydroxyl-containing compounds, which makes it useful in the design of bioconjugates and sensors. The nature of these interactions is primarily based on the formation of boronate esters, which are stable yet reversible under physiological conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of certain kinases and phosphatases, thereby altering phosphorylation states and downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate access. Additionally, it can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing cellular signaling and metabolic processes. At high doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can be metabolized through pathways involving oxidation and conjugation reactions. These metabolic processes can affect the levels of various metabolites and influence metabolic flux. For example, this compound can be oxidized to form boronic acid derivatives, which can then participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Additionally, its distribution can be influenced by factors such as lipophilicity and molecular size. Studies have shown that this compound can accumulate in specific cellular compartments, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Pyrrolylboronic acid typically involves the reaction of pyrrole with boric acid. This process is relatively straightforward and can be conducted under mild conditions . Another method involves the use of potassium organotrifluoroborate salts in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and appropriate bases, such as potassium acetate, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyrrolylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium acetate are typical in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives and complex boronic acid compounds .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 2-Pyrrolylboronic acid
- 4-Pyrrolylboronic acid
Comparison: 3-Pyrrolylboronic acid is unique due to its specific pyrrole ring structure, which imparts distinct chemical properties and reactivity. Compared to phenylboronic acid, it offers different binding affinities and selectivities, making it suitable for specialized applications in sensing and separation .
Propriétés
IUPAC Name |
1H-pyrrol-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-1-2-6-3-4/h1-3,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITITTQOWAPHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647876 | |
| Record name | 1H-Pyrrol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763120-55-4 | |
| Record name | 1H-Pyrrol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


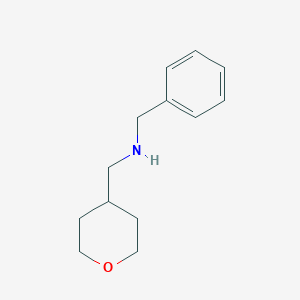
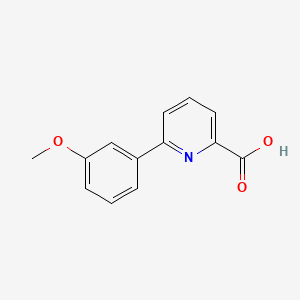
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
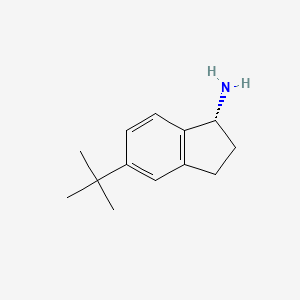
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
